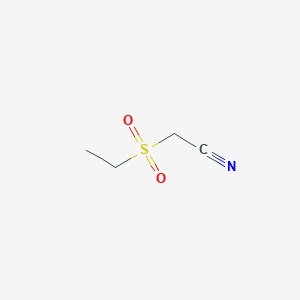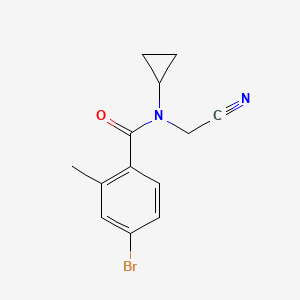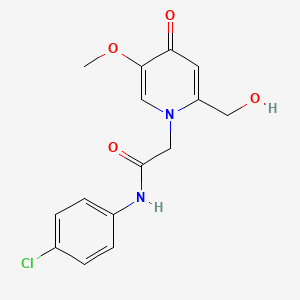
Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate, also known as MBBDTC, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. MBBDTC has been shown to have potential applications in various fields such as medicine, pharmacology, and material science.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate and related compounds have been explored in various synthetic pathways and chemical reactions, contributing significantly to the field of organic chemistry. For instance, the palladium-catalyzed reaction of 2-alkynylanilines and 2-alkynylphenols in the presence of carbon monoxide and methanol under basic conditions leads to sequential cyclization and carbonylation products, highlighting a method to synthesize methyl 2-substituted indole and benzo[b]-furan-3-carboxylates. Similar reactions with 2-alkynylbenzamides produce 3-alkylidenisoindole derivatives, expanding the toolkit for synthesizing heterocyclic compounds (Kondo et al., 1994).
Another study demonstrated the synthesis of 3-aminothiophene-2-carboxylate derivatives, which upon reaction with cycloalkanones, form imines, indicating the utility of these compounds in synthesizing novel thiophene-based heterocycles with potential applications in medicinal chemistry and materials science (Klemm et al., 1995).
Materials Science Applications
In materials science, these compounds have shown potential as building blocks for high-performance polymers and organic electronic devices. For example, the synthesis of a wide-bandgap polymer incorporating methyl thiophene-3-carboxylate units demonstrated its efficacy in polymer solar cells, achieving a power conversion efficiency of 9.73% and showcasing excellent stability. This highlights the role of such compounds in developing eco-friendly, solvent-processed, fullerene-free polymer solar cells with significant efficiency and long-term performance stability (Park et al., 2017).
Antimicrobial and Antipathogenic Activities
The antimicrobial and antipathogenic properties of derivatives of this compound have also been investigated. A study on thiourea derivatives synthesized from related compounds showed significant anti-pathogenic activity against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest that such compounds could be foundational in the development of novel antimicrobial agents with the ability to combat biofilm-associated infections (Limban et al., 2011).
Propiedades
IUPAC Name |
methyl 4-[(4-benzoylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-25-20(24)18-16(11-12-26-18)21-19(23)15-9-7-14(8-10-15)17(22)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPPONOBYDOCTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCS1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Pyridin-3-yl)methoxy]pyrimidine](/img/structure/B2474174.png)


![3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2474179.png)

![7-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2474181.png)

![4-((1H-imidazol-1-yl)methyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2474186.png)
![1-[(2-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one](/img/structure/B2474187.png)
![(9,11,14,16,18-Pentaoxadispiro[cyclohexane-1,4'-tricyclo[7.3.0.0<2,6>]dodecane-11',1''-cyclohexane]-13-yl)methan-1-ol](/img/structure/B2474188.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2474190.png)

